molecular formula C23H16O5S B11402458 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 4-(prop-2-en-1-yloxy)benzoate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 4-(prop-2-en-1-yloxy)benzoate

Cat. No.: B11402458
M. Wt: 404.4 g/mol
InChI Key: JSDREJJAZPXZEM-UHFFFAOYSA-N
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Description

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-(PROP-2-EN-1-YLOXY)BENZOATE is a complex organic compound with a molecular formula of C20H12O4S. This compound is part of the benzoxathiol family, which is known for its diverse applications in medicinal and industrial chemistry .

Preparation Methods

The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-(PROP-2-EN-1-YLOXY)BENZOATE typically involves the reaction of 2-aminophenol with various aldehydes or ketones under specific conditions. One common method includes using a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions . This method yields the desired product with high efficiency and can be repeated multiple times with significant results.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions, especially at the benzoxathiol ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-(PROP-2-EN-1-YLOXY)BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Compared to other benzoxathiol derivatives, 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-(PROP-2-EN-1-YLOXY)BENZOATE is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C23H16O5S

Molecular Weight

404.4 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 4-prop-2-enoxybenzoate

InChI

InChI=1S/C23H16O5S/c1-2-12-26-17-10-8-16(9-11-17)22(24)27-18-13-19(15-6-4-3-5-7-15)21-20(14-18)29-23(25)28-21/h2-11,13-14H,1,12H2

InChI Key

JSDREJJAZPXZEM-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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